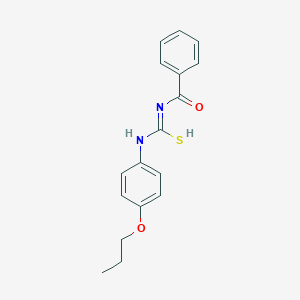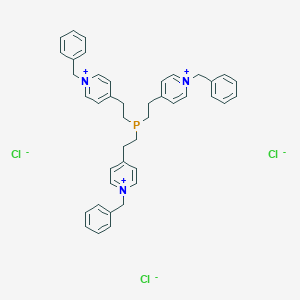
3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid
説明
3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid: is a complex organic compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol This compound is characterized by its benzimidazole core, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One efficient method involves the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent, which promotes the formation of the benzimidazole ring in a one-pot reaction . This method yields the desired product in high purity and good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions: 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
科学的研究の応用
Chemistry: In chemistry, 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological research due to its potential antimicrobial and antioxidant properties. It can be used as a lead compound for the development of new drugs targeting bacterial and fungal infections .
Medicine: In medicine, derivatives of this compound are being explored for their anticancer and anti-inflammatory activities. The benzimidazole core is a known pharmacophore in many therapeutic agents, making this compound a valuable candidate for drug development .
Industry: Industrially, this compound can be used in the development of advanced materials, such as polymers with enhanced mechanical and thermal properties. Its ability to form hydrogen bonds and π-π stacking interactions makes it suitable for creating high-strength, flame-retardant materials .
作用機序
The mechanism of action of 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups and carboxylic acid moiety allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting their function. In cancer cells, it may exert antiproliferative effects by interfering with DNA synthesis and repair pathways . Additionally, its antioxidant properties can neutralize reactive oxygen species, reducing oxidative stress and inflammation .
類似化合物との比較
2-Phenylbenzimidazole: Lacks the hydroxyl and carboxylic acid groups, resulting in different chemical properties and biological activities.
3,4-Dihydroxybenzoic acid: Shares the hydroxyl and carboxylic acid groups but lacks the benzimidazole core, leading to distinct reactivity and applications.
Benzimidazole-5-carboxylic acid:
Uniqueness: 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid is unique due to the combination of its benzimidazole core with hydroxyl and carboxylic acid functionalities. This structural arrangement imparts a range of chemical reactivities and biological activities, making it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-11-4-2-7(6-12(11)18)13-15-9-3-1-8(14(19)20)5-10(9)16-13/h1-6,17-18H,(H,15,16)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYQXHVPYOHLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425666 | |
| Record name | 2-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174533-99-4 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174533-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174533994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDROXY-2-PHENYL-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4344168F5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
![5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B222074.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)





![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)




